molecular formula C28H25N3O2S B2446037 N-(2,6-Dimethylphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 872208-74-7

N-(2,6-Dimethylphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B2446037
CAS No.: 872208-74-7
M. Wt: 467.59
InChI Key: YDAPNIZUDWLENG-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.59. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-17-12-13-23-21(14-17)15-22-27(33-23)30-26(20-10-5-4-6-11-20)31-28(22)34-16-24(32)29-25-18(2)8-7-9-19(25)3/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAPNIZUDWLENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=C(C=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-Dimethylphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound notable for its unique structural features, which include a pyrimidine ring fused with a chromene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O1S, with a molecular weight of approximately 342.47 g/mol. The compound's structure features a sulfanyl group and a dimethylphenyl moiety, contributing to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC20H22N2OS
Molecular Weight342.47 g/mol
Functional GroupsSulfanyl, Aromatic, Pyrimidine

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyrrole have shown promising antibacterial and antifungal activities against resistant strains of Staphylococcus aureus and Candida species . The mechanism of action often involves inhibition of key microbial enzymes or disruption of cell membrane integrity.

Anticancer Potential

In vitro studies suggest that compounds with similar structural motifs may inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression. Specific derivatives have been evaluated for their efficacy against various cancer cell lines, showing IC50 values in the micromolar range . Further research is needed to elucidate the precise mechanisms through which these compounds exert their anticancer effects.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets such as enzymes and receptors. For example:

  • Enzyme Inhibition : Compounds may act as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
  • Receptor Interaction : The sulfanyl group may facilitate binding to various receptors involved in cellular signaling pathways.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that similar compounds showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Anticancer Activity : In another investigation, derivatives were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), revealing a dose-dependent decrease in viability with IC50 values around 15 µM after 48 hours of treatment .

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